molecular formula C28H32N2O2 B12394561 MOR agonist-3

MOR agonist-3

Cat. No.: B12394561
M. Wt: 428.6 g/mol
InChI Key: CRDDYQHSKSCCPP-LOSJGSFVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MOR agonist-3 involves multiple steps, typically starting with the preparation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods ensure high yield and purity, essential for pharmaceutical applications. The exact industrial methods are often proprietary and protected by patents.

Chemical Reactions Analysis

Types of Reactions: MOR agonist-3 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

    Reduction: Used to convert specific functional groups to more active forms.

    Substitution: Common in modifying the core structure to enhance or reduce specific activities.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

MOR agonist-3 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study dual receptor activity and to develop new analgesics.

    Biology: Investigated for its effects on cellular signaling pathways involving dopamine and opioid receptors.

    Medicine: Explored for its potential in treating pain and reducing opioid addiction.

Mechanism of Action

MOR agonist-3 exerts its effects through dual mechanisms:

Comparison with Similar Compounds

    Morphine: A full μ-opioid receptor agonist with high abuse potential.

    Buprenorphine: A partial μ-opioid receptor agonist like MOR agonist-3 but with different receptor affinities.

    Naloxone: An opioid receptor antagonist used to reverse opioid overdose.

Uniqueness of this compound: this compound is unique due to its dual action on both dopamine D3 and μ-opioid receptors. This dual mechanism provides analgesic effects while potentially reducing the risk of opioid abuse, making it a promising candidate for safer pain management therapies .

Properties

Molecular Formula

C28H32N2O2

Molecular Weight

428.6 g/mol

IUPAC Name

4-[[(1R,2S)-2-(2-methoxyphenyl)cyclopropyl]amino]-N,N-dimethyl-2,2-diphenylbutanamide

InChI

InChI=1S/C28H32N2O2/c1-30(2)27(31)28(21-12-6-4-7-13-21,22-14-8-5-9-15-22)18-19-29-25-20-24(25)23-16-10-11-17-26(23)32-3/h4-17,24-25,29H,18-20H2,1-3H3/t24-,25+/m0/s1

InChI Key

CRDDYQHSKSCCPP-LOSJGSFVSA-N

Isomeric SMILES

CN(C)C(=O)C(CCN[C@@H]1C[C@H]1C2=CC=CC=C2OC)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CN(C)C(=O)C(CCNC1CC1C2=CC=CC=C2OC)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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